molecular formula C30H25F2N3O5S B5585388 13-[4-(difluoromethoxy)-3-methoxybenzylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide

13-[4-(difluoromethoxy)-3-methoxybenzylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide

Cat. No. B5585388
M. Wt: 577.6 g/mol
InChI Key: GDMCUPOQUNUUQW-HAHDFKILSA-N
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Description

The compound , due to its complex nomenclature, suggests a highly specialized structure possibly involving a macrocyclic or polycyclic framework with multiple functional groups, including ether, amide, and possibly heterocyclic components. Such compounds are of interest in various fields of chemistry and materials science for their unique properties and potential applications.

Synthesis Analysis

Synthesis of complex organic molecules like the one described often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of complex macrocycles or polycyclic compounds can involve condensation reactions, ring-closure strategies, and the use of protecting groups to control the reactivity of functional groups (Nielsen et al., 1990).

Molecular Structure Analysis

The determination of the molecular structure of complex compounds typically utilizes techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, crystal and molecular structure analysis can reveal conformational details and intramolecular interactions, such as hydrogen bonding, that stabilize the compound's structure (Xu et al., 2012).

Chemical Reactions and Properties

The reactivity of complex organic molecules can be influenced by their functional groups and structural framework. Studies on reactions, such as intramolecular oxygen migration and the formation of cyclic intermediates, provide insights into the compound's chemical behavior and potential transformations (Menzek & Altundas, 2006).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for its characterization and application. The crystal structure, for example, can provide information on the compound's stability, packing, and potential for forming supramolecular assemblies (Ganapathy et al., 2013).

properties

IUPAC Name

(13Z)-13-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F2N3O5S/c1-16-8-4-6-10-19(16)33-26(36)24-25-18-9-5-7-11-20(18)40-30(24,2)34-29-35(25)27(37)23(41-29)15-17-12-13-21(39-28(31)32)22(14-17)38-3/h4-15,24-25,28H,1-3H3,(H,33,36)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMCUPOQUNUUQW-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)C(=CC6=CC(=C(C=C6)OC(F)F)OC)S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)/C(=C/C6=CC(=C(C=C6)OC(F)F)OC)/S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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